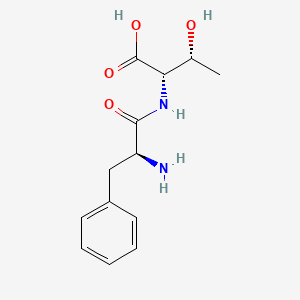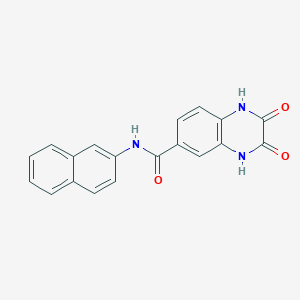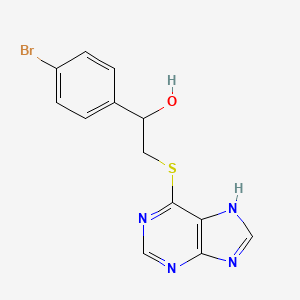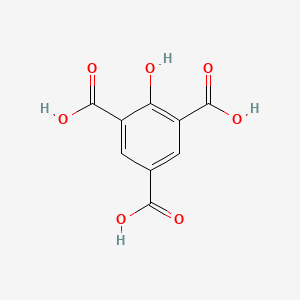acetic acid CAS No. 1144442-92-1](/img/structure/B14136877.png)
[4-(2,4-dichlorobenzyl)piperazin-1-yl](1H-indol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is structurally characterized by the presence of an indole ring, an acetic acid moiety, and a piperazine ring substituted with a 2,4-dichlorophenylmethyl group.
準備方法
The synthesis of 1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Acetic Acid Moiety: The indole ring is then functionalized with an acetic acid group through Friedel-Crafts acylation.
Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the indole-acetic acid intermediate reacts with a piperazine derivative.
Substitution with 2,4-Dichlorophenylmethyl Group: Finally, the piperazine ring is substituted with a 2,4-dichlorophenylmethyl group through a nucleophilic aromatic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the synthesis process.
化学反応の分析
1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles replace the 2,4-dichlorophenylmethyl group.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or imines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to facilitate the desired transformations.
科学的研究の応用
1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and drug discovery.
Biology: It is used in studies related to plant growth regulation, as indole-3-acetic acid is a known plant hormone (auxin) that influences cell elongation and division.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives, which exhibit antiviral, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of 1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in cell signaling pathways, influencing cellular processes such as growth, differentiation, and apoptosis.
類似化合物との比較
1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- can be compared with other indole derivatives to highlight its uniqueness:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the piperazine and dichlorophenylmethyl groups.
Indole-3-butyric acid: Another plant hormone with a butyric acid moiety instead of acetic acid, used for rooting in plant cuttings.
Serotonin: A neurotransmitter with an indole ring, involved in mood regulation and other physiological functions.
The presence of the piperazine ring and the 2,4-dichlorophenylmethyl group in 1H-Indole-3-acetic acid, alpha-[4-[(2,4-dichlorophenyl)methyl]-1-piperazinyl]- imparts unique chemical and biological properties, distinguishing it from other indole derivatives.
特性
CAS番号 |
1144442-92-1 |
|---|---|
分子式 |
C21H21Cl2N3O2 |
分子量 |
418.3 g/mol |
IUPAC名 |
2-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C21H21Cl2N3O2/c22-15-6-5-14(18(23)11-15)13-25-7-9-26(10-8-25)20(21(27)28)17-12-24-19-4-2-1-3-16(17)19/h1-6,11-12,20,24H,7-10,13H2,(H,27,28) |
InChIキー |
NETHTCZQQIVXDT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)C(C3=CNC4=CC=CC=C43)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2'-Phenyl-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B14136818.png)


![N-(3-fluoro-4-phenylphenyl)-9,9-dimethyl-N-[4-(9-phenylcarbazol-3-yl)phenyl]fluoren-2-amine](/img/structure/B14136832.png)

![5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14136841.png)





